
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene is a specialized organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a chlorinated and fluorinated butyl group
Métodos De Preparación
The synthesis of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the nitration of benzene to form nitrobenzene.
- Subsequent steps include the introduction of the chlorinated and fluorinated butyl group through a series of substitution reactions.
- Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
-
Industrial Production Methods
- Industrial production may involve continuous flow reactors to ensure consistent quality and scalability.
- Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated and fluorinated butyl group can undergo nucleophilic substitution reactions.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate.
- Reducing agents like hydrogen gas and palladium on carbon.
- Nucleophiles for substitution reactions, such as sodium methoxide.
-
Major Products
- Oxidation products include nitro derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for potential biological activity, including antimicrobial properties.
-
Medicine
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
-
Industry
- Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene involves its interaction with molecular targets:
-
Molecular Targets
- The nitro group can interact with enzymes and proteins, potentially inhibiting their function.
- The chlorinated and fluorinated butyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems.
-
Pathways Involved
- The compound may interfere with metabolic pathways, leading to its potential use as a therapeutic agent.
Comparación Con Compuestos Similares
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene can be compared with other similar compounds:
-
Similar Compounds
- 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-2-nitrobenzene.
- 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-4-nitrobenzene.
-
Uniqueness
- The specific positioning of the nitro group and the chlorinated and fluorinated butyl group in this compound imparts unique chemical and physical properties.
- These properties may result in different reactivity and applications compared to its analogs.
Propiedades
Número CAS |
93620-85-0 |
|---|---|
Fórmula molecular |
C10H4ClF8NO2 |
Peso molecular |
357.58 g/mol |
Nombre IUPAC |
1-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene |
InChI |
InChI=1S/C10H4ClF8NO2/c11-10(18,19)9(16,17)8(14,15)7(12,13)5-2-1-3-6(4-5)20(21)22/h1-4H |
Clave InChI |
ZIAQNFIUXSJGLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
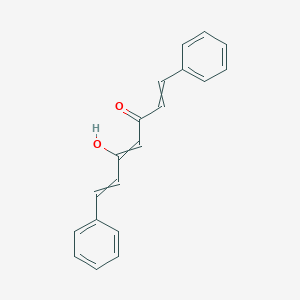
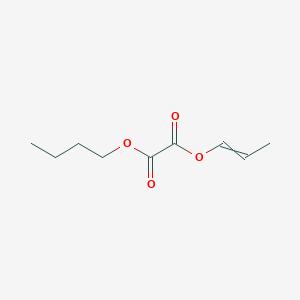

![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
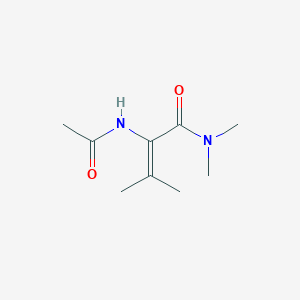
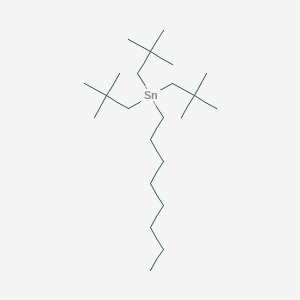
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
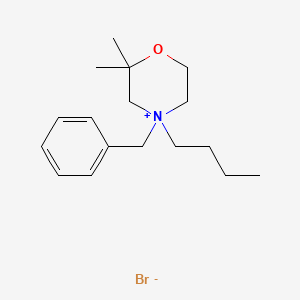

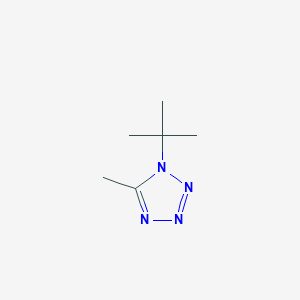
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
